3-(2-Bromoethyl)pyridine hydrobromide
Overview
Description
3-(2-Bromoethyl)pyridine hydrobromide is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromoethyl group attached to the pyridine ring. This compound is commonly used in various fields of research due to its unique chemical properties.
Scientific Research Applications
3-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Safety and Hazards
“3-(2-Bromoethyl)pyridine hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)pyridine hydrobromide typically involves the bromination of 3-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group. The general reaction scheme is as follows: [ \text{C}_7\text{H}_9\text{N} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_8\text{BrN} + \text{HBr} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in the presence of a solvent such as acetic acid or dichloromethane to facilitate the reaction and improve yield. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)pyridine hydrobromide involves its interaction with nucleophilic sites on target molecules. The bromoethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromoethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(2-Bromoethyl)pyridine hydrobromide is unique due to the specific positioning of the bromoethyl group on the pyridine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2-bromoethyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQNNGZGWJKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603518 | |
Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41039-91-2 | |
Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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